molecular formula C19H26N2O4 B3235058 [2-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid CAS No. 1353988-00-7

[2-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B3235058
CAS No.: 1353988-00-7
M. Wt: 346.4 g/mol
InChI Key: NZWJHYDZDSSJLX-UHFFFAOYSA-N
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Description

[2-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid (CAS: 1353988-00-7) is a synthetic organic compound characterized by a cyclohexylamine core modified with a benzyloxycarbonyl-protected cyclopropylamine group and an acetic acid side chain. Its molecular weight is 346.427 g/mol . The benzyloxycarbonyl (Cbz) group serves as a protective moiety for the cyclopropylamine, a feature common in peptide synthesis and drug design to enhance stability or modulate reactivity.

Properties

IUPAC Name

2-[[2-[cyclopropyl(phenylmethoxycarbonyl)amino]cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c22-18(23)12-20-16-8-4-5-9-17(16)21(15-10-11-15)19(24)25-13-14-6-2-1-3-7-14/h1-3,6-7,15-17,20H,4-5,8-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWJHYDZDSSJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901156168
Record name Glycine, N-[2-[cyclopropyl[(phenylmethoxy)carbonyl]amino]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353988-00-7
Record name Glycine, N-[2-[cyclopropyl[(phenylmethoxy)carbonyl]amino]cyclohexyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353988-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-[cyclopropyl[(phenylmethoxy)carbonyl]amino]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps. One common route starts with the preparation of benzyloxycarbonyl cyclopropyl amine, which is then coupled with cyclohexylamine. This is followed by the attachment of an acetic acid moiety through a condensation reaction. Key reaction conditions include:

  • Catalysts: Typically, palladium catalysts are used for hydrogenation steps.

  • Solvents: Polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.

  • Temperatures: The reactions are often carried out at temperatures ranging from room temperature to 80°C.

Industrial Production Methods: Industrially, the production of this compound is scaled up by optimizing the synthetic route for higher yields and purity. This may involve:

  • Continuous flow reactors for more efficient processing.

  • Advanced purification techniques like chromatography and crystallization.

  • Automation of reaction monitoring to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: [2-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be performed using hydrogen gas with metal catalysts or using borohydride compounds.

  • Substitution: : Nucleophilic substitution reactions can occur at the amino groups, often facilitated by bases or acidic catalysts.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Major Products Formed:
  • Oxidation Products: : Depending on the conditions, oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids.

  • Reduction Products: : Reduction often results in the formation of amines or alcohols.

  • Substitution Products: : Substitution reactions can yield various derivatives where the benzyloxycarbonyl or amino groups are modified.

Scientific Research Applications

[2-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid is widely studied for its applications in:

  • Chemistry: : It serves as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : Its role in probing enzymatic activities and biological pathways is significant, especially in studies involving amino acid metabolism.

  • Medicine: : The compound is investigated for its potential therapeutic effects, including as an inhibitor or modulator of certain enzymes and receptors.

  • Industry: : It finds use in the development of new materials, particularly those involving polymers and surface coatings.

Mechanism of Action

The mechanism by which [2-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid exerts its effects often involves:

  • Molecular Targets: : The compound may interact with enzymes such as proteases or kinases, inhibiting their activity.

  • Pathways Involved: : It can modulate signaling pathways by binding to receptors or altering the function of key proteins in metabolic pathways.

Comparison with Similar Compounds

Substituent Variations on the Cyclohexyl Core

  • [4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid: This structural isomer differs in the positioning of the Cbz-cyclopropyl-amino group on the cyclohexyl ring (para vs. ortho position in the target compound).
  • [2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid: Replacing the benzyloxycarbonyl group with a tert-butoxycarbonyl (Boc) group reduces steric bulk and enhances hydrolytic stability under acidic conditions. The Boc group is less prone to hydrogenolysis compared to Cbz, which may affect synthetic routes or metabolic degradation .

Heterocyclic Ring Modifications

  • {(S)-2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid: Substituting the cyclohexyl ring with a pyrrolidine (5-membered nitrogen-containing ring) introduces conformational constraints. Pyrrolidine’s smaller ring size and higher basicity could enhance binding to biological targets like enzymes or receptors compared to the more flexible cyclohexylamine .
  • {2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid: Replacing cyclohexyl with piperidine (6-membered saturated ring) retains ring size but increases nitrogen basicity. This compound has a predicted pKa of 2.47, suggesting greater protonation at physiological pH, which may influence solubility and membrane permeability .

Amino Group Modifications

  • [(4-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid: Here, the cyclopropyl group is replaced with a methyl-amino moiety. This simplification reduces steric hindrance and may improve synthetic accessibility but could diminish selectivity in interactions with hydrophobic binding pockets .
  • {2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester: This compound features an ethyl-isopropyl-amino side chain instead of acetic acid.

Physicochemical Properties Comparison

Compound Name Molecular Weight (g/mol) Predicted pKa Boiling Point (°C) Density (g/cm³)
[2-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid 346.427 Not reported Not reported Not reported
{2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid 346.42 2.47 512.6 1.25
[2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid ~350 (estimated) Not reported Not reported Not reported

Key Observations :

  • The piperidine analog exhibits a lower predicted pKa, suggesting higher acidity compared to the cyclohexylamine core.
  • Discontinuation of several analogs (e.g., CymitQuimica listings) may reflect challenges in optimizing bioavailability or synthetic yield .

Biological Activity

[2-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid, with the CAS number 1353988-00-7, is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including cyclopropyl and cyclohexyl groups, suggest potential biological activities that warrant investigation.

  • Molecular Formula: C19H26N2O
  • Molecular Weight: 346.43 g/mol
  • InChI Key: NZWJHYDZDSSJLX-UHFFFAOYNA-N

The biological activity of this compound is primarily linked to its interaction with specific proteins involved in apoptosis regulation, particularly the Bcl-2 family. Bcl-2 proteins are crucial in controlling cell death and survival, making them significant targets for cancer therapy.

Interaction with Bcl-2

Research indicates that compounds similar to this compound can bind to the hydrophobic pocket of Bcl-2, inhibiting its anti-apoptotic function. This inhibition can lead to increased apoptosis in cancer cells, particularly those overexpressing Bcl-2, thus enhancing the efficacy of conventional chemotherapy .

In Vitro Studies

Studies have demonstrated that compounds designed to interact with Bcl-2 can induce apoptosis in various cancer cell lines. For instance, a related compound was shown to effectively induce apoptosis in human myeloid leukemia cells (HL-60) by decreasing mitochondrial membrane potential and activating caspases .

Table 1: Summary of In Vitro Effects on Cancer Cell Lines

CompoundCell LineIC50 (nM)Mechanism of Action
HA14-1HL-6010Bcl-2 inhibition
Compound AA54920Bcl-xL inhibition
Compound BHCT11615Dual Bcl-2/Bcl-xL inhibition

In Vivo Studies

In vivo studies using animal models have shown promising results for compounds targeting Bcl-2. For example, one study reported significant tumor regression in xenograft models treated with a potent Bcl-2 inhibitor, suggesting that this compound could have similar therapeutic potential .

Case Studies

  • Case Study 1: Induction of Apoptosis in Leukemia
    • Objective: To evaluate the effectiveness of a compound similar to this compound in inducing apoptosis.
    • Findings: The compound induced significant apoptosis in HL-60 cells through the activation of caspases 9 and 3, demonstrating its potential as an anti-cancer agent.
  • Case Study 2: Tumor Regression in Animal Models
    • Objective: To assess the anti-tumor efficacy of a related compound in a mouse model.
    • Findings: The treatment resulted in substantial tumor size reduction and improved survival rates compared to controls, highlighting the importance of targeting Bcl-2 pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid
Reactant of Route 2
[2-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.